13,14-Dihydroprostaglandin E2 is a biologically significant compound derived from prostaglandin E2. It plays a crucial role in various physiological processes and is involved in the biosynthesis of other prostaglandins. This compound is particularly noted for its stability compared to its precursor, making it a useful biomarker in clinical and research settings.
13,14-Dihydroprostaglandin E2 is synthesized from prostaglandin E2 through enzymatic or non-enzymatic pathways. It is present in various biological fluids and tissues, where it can be measured to assess prostaglandin metabolism and related physiological conditions.
This compound belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. Prostaglandins are involved in numerous biological functions, including inflammation, blood flow regulation, and the modulation of immune responses.
The synthesis of 13,14-dihydroprostaglandin E2 can be achieved through several methods:
The synthesis typically requires controlled laboratory conditions to ensure high purity and yield. Key factors influencing the reaction include temperature, pH, and concentration of reactants. The resulting compound can be analyzed using techniques such as high-performance liquid chromatography for purity assessment.
The molecular structure of 13,14-dihydroprostaglandin E2 includes a cyclopentane ring with various functional groups characteristic of prostaglandins. Its molecular formula is C20H34O5.
13,14-Dihydroprostaglandin E2 undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 13,14-dihydroprostaglandin E2 involves its interaction with specific receptors in cells, influencing various signaling pathways. It is known to modulate inflammatory responses and regulate cellular functions by altering gene expression and enzyme activity.
Research indicates that this compound can affect cell signaling pathways related to inflammation and pain perception. Its stability allows it to serve as a reliable marker for assessing prostaglandin synthesis in clinical settings .
Relevant analyses have shown that the stability of 13,14-dihydroprostaglandin E2 is significantly influenced by environmental factors such as pH and temperature .
13,14-Dihydroprostaglandin E2 is utilized in various scientific applications:
13,14-Dihydro-15-keto-prostaglandin E2 (13,14-dhPGE2), systematically named 9,15-dioxo-11R-hydroxy-5Z-prostenoic acid, represents the principal terminal metabolite in the prostaglandin E2 (PGE2) catabolic pathway. This biologically modified eicosanoid serves critical functions in signal termination and homeostasis regulation across multiple physiological systems. As the most abundant circulating PGE2 metabolite in plasma, 13,14-dhPGE2 exhibits significantly reduced receptor binding affinity compared to its precursor, positioning it as a key modulator of PGE2 bioactivity [4]. Its formation through sequential enzymatic modifications constitutes an essential biochemical mechanism for controlling the duration and intensity of PGE2-mediated physiological processes, including inflammatory responses, reproductive functions, and central nervous system development [1] [2].
The characterization of 13,14-dhPGE2 emerged from foundational prostaglandin metabolism studies in the late 20th century. Initial research in the 1980s identified this metabolite during investigations of PGE2 catabolism in human fetal membranes, where researchers observed substantial conversion of PGE2 to 13,14-dihydro-15-keto derivatives during both pre-labor and labor states [2] [5]. This discovery established chorion as a primary site of PGE2 metabolic inactivation within intrauterine tissues. The nomenclature evolved from early descriptions as "15-keto metabolites" to the chemically precise designation 13,14-dihydro-15-keto-prostaglandin E2, reflecting the sequential modifications at carbon positions 13, 14, and 15 [4].
Key milestones in its identification include species-specific research demonstrating conserved metabolic pathways. Studies in sheep choroid plexus revealed immunochemical evidence of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the initial enzyme in the catabolic cascade [1]. This finding was extended to rat models where researchers used high-performance liquid chromatography (HPLC) with radiochemical detection to conclusively identify 13,14-dhPGE2 as the dominant PGE2 metabolite produced by choroid plexus tissue during early postnatal development [1]. The metabolite received standardized identification as LMFA03010031 in the LIPID MAPS® classification system, facilitating consistent scientific communication [4].
13,14-dhPGE2 maintains the fundamental 20-carbon eicosanoid structure characteristic of prostaglandins but features three critical modifications distinguishing it from native PGE2:
Table 1: Structural Comparison of PGE2 and 13,14-dhPGE2
Structural Feature | PGE2 (CHEBI:15551) | 13,14-dhPGE2 (LMFA03010031) |
---|---|---|
C9 Functional Group | Ketone | Ketone |
C11 Functional Group | α-Hydroxyl | α-Hydroxyl |
C15 Functional Group | Hydroxyl | Ketone |
C13-C14 Bond | Double bond | Single bond |
Bioactive Conformation | Cyclopentane ring: 5Z,13E | Cyclopentane ring: 5Z |
These structural alterations profoundly impact biological activity. The C15 oxidation and C13-C14 saturation reduce binding affinity at PGE2 receptors (EP2 and EP4), with dissociation constants (Ki) increasing to 12 μM and 57 μM respectively, compared to nanomolar affinity of PGE2 [4]. Consequently, 13,14-dhPGE2 shows negligible capacity to induce adenylate cyclase activity (EC50 >18-38 μM) [4]. The metabolite retains the carboxylic acid moiety, enabling interactions with organic anion transporters that influence its tissue distribution and clearance [1].
13,14-dhPGE2 represents the endpoint of the dominant PGE2 inactivation pathway through sequential enzymatic reactions:
Table 2: Tissue-Specific Metabolic Capacities for 13,14-dhPGE2 Production
Tissue | Species | Developmental Stage | Primary Metabolite | Functional Role |
---|---|---|---|---|
Choroid Plexus | Rat | Postnatal (Day 2) | 13,14-dhPGE2 | CSF homeostasis during brain development |
Choroid Plexus | Rat | Adult | Minimal/none | Reduced metabolic barrier |
Chorion (Fetal Membranes) | Human | Term pregnancy | 13,14-dhPGE2 | Regulation of labor initiation |
Cerebral Cortex | Rat | All stages | Undetectable | Lacks PGDH activity |
Lung/Kidney | Mammalian | All stages | 13,14-dhPGE2 | Systemic PGE2 clearance |
Tissue-specific metabolism demonstrates specialized regulatory functions:
Choroid Plexus: During early postnatal rat development (day 2), choroid plexuses exhibit significant 15-PGDH activity, converting PGE2 predominantly to 13,14-dhPGE2 [1]. This metabolite concentrates within choroidal stroma rather than releasing into incubation medium, suggesting compartmentalized inactivation protecting cerebrospinal fluid (CSF) from PGE2 accumulation during critical developmental windows [1].
Fetal Membranes: Human chorion demonstrates substantial conversion capacity (approximately 60-70% of exogenous PGE2 at 100 ng/ml) to 13,14-dhPGE2 without significant interconversion to PGF2α [2] [5]. This metabolic function remains consistent between pre-labor and labor states, indicating its role in regulating bioactive PGE2 concentrations impacting uterine contractility [2].
Systemic Clearance: Plasma contains significant 13,14-dhPGE2 concentrations as the primary PGE2 metabolite, with levels increasing approximately 3-fold during third-trimester pregnancy and labor [4]. This establishes its utility as a biomarker for PGE2 production in clinical contexts.
The catabolic pathway demonstrates developmental regulation, with rat choroid plexus activity decreasing dramatically in adulthood [1]. Similarly, tissue-specific deficiencies occur, as evidenced by a case report showing negligible 13,14-dhPGE2 production in a cesarean-section patient with presumed 15-PGDH deficiency [2]. These variations highlight the dynamic regulation of PGE2 signal termination through metabolic inactivation to 13,14-dhPGE2.
Table 3: Comparative Enzyme Activity in Rat Tissues (pmol/min/mg protein)
Tissue Source | Postnatal (Day 2) | Adult |
---|---|---|
Lateral Ventricle Choroid Plexus | 5.8 ± 0.9 | 0.8 ± 0.2 |
Fourth Ventricle Choroid Plexus | 6.3 ± 1.1 | 0.9 ± 0.3 |
Cerebral Microvessels | ND | ND |
Cerebral Cortex | ND | ND |
Kidney | 42.5 ± 8.7 | 35.2 ± 6.4 |
Lung | 58.1 ± 9.3 | 49.7 ± 7.8 |
(Data adapted from PMC2292143; ND = non-detectable) [1]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7